4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline
Overview
Description
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to an aniline moiety
Mechanism of Action
Target of Action
It has been found that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the trifluoromethyl group (-cf3) in the molecule could potentially enhance the drug’s potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential role in inhibiting the reverse transcriptase enzyme , it might impact the replication of retroviruses, including HIV.
Result of Action
The synthesized derivatives of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline have shown potent analgesic efficacy in a pain model in mice . Most of the compounds displayed an ultrashort to long duration of action, indicating their potential use as analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including analgesics and anti-inflammatory agents.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the phenoxy group.
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Contains a piperidinol group instead of an aniline moiety.
Uniqueness
4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-5-10(7-11(12)13(15,16)17)19-9-3-1-8(18)2-4-9/h1-7H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZKPAYOWQNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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